Saxagliptin O-Sulfate is derived from saxagliptin through metabolic processes within the body. The compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl functional group. It is also categorized as a small organic molecule with significant biological activity, particularly concerning its role in diabetes management.
The synthesis of Saxagliptin O-Sulfate involves several intricate steps:
The synthesis typically employs specific catalysts and solvents to optimize yield and purity. Industrial methods may utilize large-scale synthesis techniques that ensure efficiency and cost-effectiveness .
The molecular structure of Saxagliptin O-Sulfate can be represented by its chemical formula . Its structural representation includes:
The compound's stereochemistry is defined by several chiral centers, contributing to its specificity in biological interactions .
Saxagliptin O-Sulfate undergoes various chemical reactions, including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts, leading to diverse products based on reaction conditions .
The mechanism of action for Saxagliptin O-Sulfate primarily revolves around its inhibition of dipeptidyl peptidase-4 (DPP-4). By forming a reversible covalent bond with DPP-4 through its nitrile group, it effectively inhibits this enzyme's activity. This inhibition leads to increased levels of incretin hormones, which results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells . The net effect is improved glycemic control in diabetic patients.
Saxagliptin O-Sulfate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability and therapeutic efficacy .
Saxagliptin O-Sulfate has several important applications in scientific research and medicine:
Saxagliptin O-Sulfate (C₁₈H₂₅N₃O₅S; MW 395.47 g/mol) is a phase II metabolite of the antidiabetic drug saxagliptin, characterized by a sulfate ester group conjugated to the 3-hydroxyadamantyl moiety. The core structure retains the original (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold linked via an amide bond to a modified adamantyl group. The sulfate conjugation occurs specifically at the C3 oxygen atom of the adamantyl unit, as confirmed by LC-MS/MS and NMR analyses [5] [9]. The adamantyl group adopts a rigid tricyclic [3.3.1.1³⁷]decane conformation, with the sulfate ester introducing enhanced polarity. Stereochemical integrity is maintained at four chiral centers: the bicyclohexane bridge (1S,3S,5S) and the glycine α-carbon (2S). This configuration is critical for biological activity, as epimerization at any center alters DPP-4 binding affinity [3] [8].
Table 1: Molecular Characterization of Saxagliptin O-Sulfate
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₂₅N₃O₅S |
Molecular Weight | 395.47 g/mol |
CAS Number | 1429782-94-4 |
IUPAC Name | [3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate |
Stereocenters | 4 chiral centers: (1S,3S,5S,2'S) |
Key Functional Groups | Cyano, amino, carboxylate, sulfate ester |
Chemical Sulfation: Saxagliptin O-Sulfate is synthesized via direct sulfation of saxagliptin using sulfur trioxide (SO₃) complexes. The optimal method employs SO₃·pyridine complex in anhydrous pyridine at 0–5°C, achieving >85% yield. The reaction proceeds via nucleophilic attack of the adamantyl hydroxyl oxygen on electrophilic sulfur, followed by deprotonation [5] [8]. Purification involves reverse-phase chromatography, isolating the sulfate ester as a white crystalline solid. Alternative reagents like chlorosulfonic acid yield undesirable chlorinated byproducts, reducing purity [8].
Chemoenzymatic Approaches: Sulfotransferase enzymes (SULTs) offer regioselective catalysis. Human SULT2A1 selectively sulfates the 3-hydroxyadamantyl group in aqueous buffer (pH 7.4) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor. While this method achieves near-complete regioselectivity, scalability is limited by PAPS cost and enzyme instability [2] [5].
Key Reaction:$$\text{Saxagliptin} + \text{SO}_3\text{-pyridine} \xrightarrow{\text{pyridine}} \text{Saxagliptin O-Sulfate} + \text{pyridine}$$
Solubility: Saxagliptin O-Sulfate exhibits high aqueous solubility (>50 mg/mL) due to its ionized sulfate group, contrasting sharply with the parent compound’s lipophilicity (saxagliptin solubility: <0.1 mg/mL). It is sparingly soluble in organic solvents like ethanol (1.2 mg/mL) and insoluble in dichloromethane [5] [8].
Stability: The sulfate conjugate demonstrates pH-dependent hydrolysis. It remains stable at pH 5.0–7.4 (t₁/₂ >48 h) but rapidly degrades under alkaline conditions (pH 9.0: t₁/₂ = 3 h). Hydrolysis yields saxagliptin and inorganic sulfate via nucleophilic displacement. Solid-state stability requires storage at −20°C under inert atmosphere to prevent hygroscopic degradation [5] [9].
Crystallography: Three polymorphs have been identified via X-ray diffraction:
Table 2: Physicochemical Comparison with Saxagliptin
Property | Saxagliptin O-Sulfate | Saxagliptin |
---|---|---|
Aqueous Solubility | >50 mg/mL | <0.1 mg/mL |
logP | −1.8 (calculated) | 1.2 (experimental) |
pKa | 1.8 (sulfate), 7.1 (amino) | 7.3 (amino) |
Thermal Stability | Decomposes at 198°C | Melts at 162°C |
Hygroscopicity | High | Low |
Metabolic Context: Saxagliptin O-Sulfate is a minor human metabolite, quantified at <5% of circulating drug-related material. The primary metabolic route is CYP3A4/5-mediated hydroxylation to 5-hydroxy saxagliptin (major active metabolite; 50% systemic exposure). Additional metabolites include:
Sulfation occurs via cytosolic sulfotransferases (SULTs), primarily in the liver. Unlike thiol conjugates linked to drug-induced liver injury (DILI), the sulfate ester shows no protein adduct formation [2] [5].
Bioactivity Comparison:
Table 3: Comparative Metabolite Properties
Metabolite | Enzyme Involvement | Relative Potency (vs. Saxagliptin) | Key Features |
---|---|---|---|
Saxagliptin O-Sulfate | SULTs | 0.01× | High solubility, no DPP9 affinity |
5-Hydroxy Saxagliptin | CYP3A4/5 | 0.5× | Primary active metabolite; renal excretion |
Saxagliptin-Cysteine | Non-enzymatic conjugation | Inactive | Linked to protein adduct formation |
5-Hydroxy-Saxagliptin-O-Glucuronide | UGT1A9 | Inactive | Biliary excretion predominant |
Structural Implications: The sulfate group disrupts key hydrogen bonds between the adamantyl moiety and DPP-4's S2 pocket (residues Glu205, Glu206). Molecular docking shows a 4.2 Å displacement from the catalytic triad relative to saxagliptin (1.8 Å) [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0